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molecular formula C10H8NaO B1613159 Sodium 2-naphtholate CAS No. 875-83-2

Sodium 2-naphtholate

Cat. No. B1613159
M. Wt: 167.16 g/mol
InChI Key: ZNYPFGRLOVXIFH-UHFFFAOYSA-N
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Patent
US04002605

Procedure details

A solution of sodium 2-naphtholate is prepared by mixing 210 ml. of water, 59.7 ml. of sodium hydroxide solution (24%), 41.0 g. (0.285 mole) of 2-naphthol. The mixture is stirred until the solid dissolves and then diluted with water to a volume of 567 ml. at 12°-15° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.285 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium 2-naphtholate

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[OH:13]>O>[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[O-:13].[Na+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.285 mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred until the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing 210 ml
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
CUSTOM
Type
CUSTOM
Details
at 12°-15° C.

Outcomes

Product
Name
sodium 2-naphtholate
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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